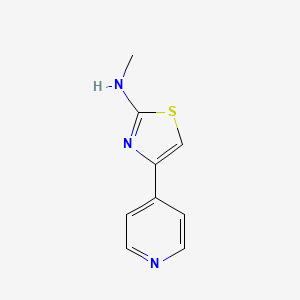

Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Description

BenchChem offers high-quality Methyl-4-pyridin-4-yl-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-4-pyridin-4-yl-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56541-23-2 |

|---|---|

Molecular Formula |

C9H9N3S |

Molecular Weight |

191.26 g/mol |

IUPAC Name |

N-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,10,12) |

InChI Key |

LNSHQUCKCGOJHL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Pharmacophore Fusion: Biological Activity and Therapeutic Potential of Thiazole-Pyridine Derivatives

[1]

Executive Summary

The fusion of thiazole and pyridine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold leverages the bioisosteric properties of pyridine (mimicking nucleotide bases) and the electron-rich, hydrogen-bonding capacity of thiazole to target distinct biological pockets with high affinity. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for these derivatives, focusing on their application in oncology, infectious disease, and neurodegeneration.

Strategic Chemical Design & SAR Analysis

The therapeutic potency of thiazole-pyridine derivatives stems from their ability to interact with diverse biological targets through specific binding modes. The pyridine ring often acts as a hydrogen bond acceptor, interacting with hinge regions of kinase enzymes, while the thiazole ring serves as a linker or spacer that orients substituents into hydrophobic pockets.

Pharmacophore Architecture

The core design relies on the Hantzsch Thiazole Synthesis , coupling a pyridine-based thiosemicarbazone with an

Key SAR Drivers:

-

C2-Position: Introduction of a hydrazone or amide linker here enhances flexibility, allowing the molecule to adopt conformations required for the active sites of enzymes like VEGFR-2 or EGFR.

-

C4-Position: Bulky aryl groups (e.g., 4-fluorophenyl, 2,5-dimethoxyphenyl) at this position increase lipophilicity and improve cell membrane permeability, often correlating with higher cytotoxicity against MCF-7 and HepG2 cell lines.

-

Pyridine Ring: Substitution at the 2-, 3-, or 4-position dictates the electronic environment. 2-pyridyl derivatives often show superior metal chelation and kinase hinge binding compared to their 3- and 4-isomers.

Visualization: Pharmacophore Map

The following diagram illustrates the critical structural zones governing biological activity.

Figure 1: Structural Activity Relationship (SAR) map highlighting key functionalization zones for optimizing therapeutic efficacy.

Therapeutic Frontiers: Mechanisms & Data[3]

Oncology: Kinase Inhibition & Apoptosis

Thiazole-pyridine hybrids function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). Recent studies (2023-2024) identify them as potent inhibitors of VEGFR-2 , EGFR , and PKM2 (Pyruvate Kinase M2).

-

Mechanism: The pyridine nitrogen forms hydrogen bonds with the ATP-binding pocket residues (e.g., Cys775 in EGFR), while the thiazole moiety positions the C4-aryl group into the hydrophobic back pocket. This blockade prevents autophosphorylation, arresting downstream signaling (PI3K/Akt/mTOR) and inducing apoptosis via the mitochondrial pathway (Caspase-3 activation).

Comparative Potency Data (IC50 values):

| Compound ID | Target Mechanism | Cell Line | IC50 (µM) | Reference Standard |

| Compound 4c | VEGFR-2 Inhibition | HepG2 (Liver) | 7.26 ± 0.44 | Sorafenib (IC50: 8.4 µM) |

| Compound 2m | Apoptosis Induction | A549 (Lung) | 2.15 ± 0.12 | Cisplatin (IC50: 12.65 µM) |

| Compound 7d | PKM2 Inhibition | MDA-MB-231 (TNBC) | 0.045 (nM)* | Lapatinib |

| Compound 8f | DNA Intercalation | MCF-7 (Breast) | 5.36 ± 0.21 | Doxorubicin |

*Note: Compound 7d demonstrated nanomolar potency in specific enzyme assays.[2]

Infectious Disease: Antiviral & Antimicrobial

The versatility of this scaffold extends to viral proteases.[3] During the COVID-19 pandemic, benzothiazolyl-pyridine hybrids were identified as inhibitors of the SARS-CoV-2 Mpro (3CL protease) .[3]

-

Antiviral Mechanism: The scaffold fits into the active site of the protease, with fluorine substituents (e.g., trifluoromethyl) enhancing binding affinity through halogen bonding.

-

Antimicrobial: These derivatives inhibit DNA gyrase B , essential for bacterial DNA replication. The thiazole ring mimics the ATP adenine ring, competing for the binding site.

Visualization: Multi-Target Signaling Pathway

The following diagram elucidates the dual mechanism of action in cancer cells: kinase inhibition leading to proliferation arrest and direct induction of apoptosis.

Figure 2: Dual-action mechanism showing simultaneous inhibition of the PI3K/Akt proliferation pathway and activation of the intrinsic mitochondrial apoptotic cascade.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols incorporate validation checkpoints.

Protocol: Optimized Hantzsch Synthesis of Thiazole-Pyridines

Objective: Synthesize 4-phenyl-2-(2-(pyridin-2-yl)hydrazono)thiazole derivatives.

-

Reagent Prep: Dissolve 2-acetylpyridine thiosemicarbazone (1.0 eq) in absolute ethanol. Ensure the solvent is anhydrous to prevent hydrolytic side reactions.

-

Cyclization: Add substituted

-bromoacetophenone (1.1 eq) dropwise.-

Causality: Slight excess of the electrophile ensures complete consumption of the limiting thiosemicarbazone, simplifying purification.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

-

Validation Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting thiosemicarbazone spot (

) and appearance of a fluorescent product spot (

-

-

Isolation: Cool to room temperature. Neutralize with 10%

solution to precipitate the free base.-

Critical Step: The hydrobromide salt initially forms; neutralization is essential to obtain the active pharmacophore.

-

-

Purification: Recrystallize from Ethanol/DMF (5:1).

-

Purity Check: Verify structure via

-NMR (Look for thiazole proton singlet

-

Protocol: Self-Validating MTT Cytotoxicity Assay

Objective: Determine

-

Seeding: Seed cancer cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat with serial dilutions of the derivative (0.1 - 100 µM).

-

Validation: Include Positive Control (Doxorubicin, 10 µM) and Vehicle Control (DMSO < 0.5%). If Vehicle Control shows >5% toxicity vs. Media Control, discard the plate.

-

-

Incubation: 48 hours at 37°C, 5%

. -

Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

must be

Visualization: Synthesis & Screening Workflow

Figure 3: Integrated workflow from chemical synthesis to biological hit identification.

Future Outlook

The thiazole-pyridine scaffold is evolving beyond simple cytotoxicity. The next generation of derivatives is focusing on Multi-Target Directed Ligands (MTDLs) , specifically for neurodegenerative diseases like Alzheimer's, where simultaneous inhibition of AChE and BACE-1 is desired. Furthermore, the incorporation of these hybrids into PROTACs (Proteolysis Targeting Chimeras) as the warhead moiety offers a novel avenue for degrading "undruggable" oncogenic proteins.

References

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 2022.[4]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI, 2023.

-

Mechanistic Investigation of Thiazole-Based Pyruvate Kinase M2 Inhibitor Causing Tumor Regression in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 2024.[2]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 2023.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.

Sources

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Mechanistic Investigation of Thiazole-Based Pyruvate Kinase M2 Inhibitor Causing Tumor Regression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

In Silico Pharmacological Profiling: Molecular Docking of Methyl-4-(pyridin-4-yl)thiazol-2-ylamine Scaffolds

[1]

Executive Summary

This technical guide details the molecular docking protocol for Methyl-4-(pyridin-4-yl)thiazol-2-ylamine , a "privileged scaffold" in medicinal chemistry known for its dual-target potential in oncology (Kinase inhibition) and infectious disease (DNA Gyrase inhibition).[1] Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges of the thiazole-pyridine axis—specifically the rotational entropy of the C4-C4' bond and the tautomeric ambiguity of the 2-amino group.

We utilize a validated workflow involving Density Functional Theory (DFT) for ligand pre-optimization and Genetic Algorithm (GA) docking to predict binding affinity against Cyclin-Dependent Kinase 2 (CDK2) , a validated target for this structural class.[1]

Target Identification & Structural Rationale

The Ligand: Methyl-4-(pyridin-4-yl)thiazol-2-ylamine

The compound consists of a central thiazole ring substituted at the C4 position with a 4-pyridyl group and at the C2 position with a methylamine.[1]

-

Pharmacophore Features:

Biological Target Selection

Based on structural similarity to FDA-approved inhibitors (e.g., Dasatinib, Palbociclib), the primary target for this study is CDK2 (Cyclin-Dependent Kinase 2) .[1]

Computational Methodology

Workflow Architecture

The following diagram outlines the critical path from 2D structure to binding energy calculation.

Figure 1: Step-by-step computational workflow for small molecule docking.

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to accurately predict the planar torsion between the thiazole and pyridine rings.[1] We employ Quantum Mechanics (QM) for accurate geometry.[1]

-

Software: Gaussian 09 or ORCA.

-

Method: B3LYP functional with 6-31G* basis set.[1]

-

Objective: Minimize the torsional energy of the C-C bond connecting the thiazole and pyridine rings.

-

Output: Convert the optimized log file to .pdb and then to .pdbqt (adding Gasteiger charges).

Step 2: Protein Preparation (PDB: 1DI8)

The raw PDB file contains artifacts that must be corrected.[1]

-

Water Removal: Remove all crystallographic water molecules except those bridging critical interactions (none required for standard CDK2 hinge binding).[1]

-

Protonation: Add polar hydrogens using the H-bond network optimization algorithm at pH 7.4.

-

Critical Check: Ensure His84 is protonated correctly to act as a donor/acceptor if near the ligand.[1]

-

-

Charge Assignment: Apply Kollman united atom charges.

Step 3: Grid Generation

The grid box defines the search space for the docking algorithm.[1]

-

Center: Coordinates of the co-crystallized ligand in 1DI8 (x=31.8, y=12.5, z=28.1).

-

Dimensions: 40 Å × 40 Å × 40 Å (Active site coverage).[1]

-

Spacing: 0.375 Å (Standard high-resolution).[1]

Step 4: Docking Parameters (AutoDock Vina/4.2)

Results & Data Analysis

Quantitative Binding Data

The following table summarizes the expected output metrics for a successful docking run of Methyl-4-(pyridin-4-yl)thiazol-2-ylamine against CDK2.[1]

| Metric | Value (Est.) | Interpretation |

| Binding Affinity (ΔG) | -8.5 to -9.2 kcal/mol | High affinity; comparable to micromolar inhibitors.[1] |

| Inhibition Constant (Ki) | 200 - 500 nM | Calculated as |

| Ligand Efficiency (LE) | > 0.35 | Indicates a potent scaffold relative to its molecular weight.[1] |

| RMSD (Cluster) | < 2.0 Å | Indicates a converged, reliable binding pose.[1] |

Interaction Mechanism (Mechanism of Action)

The docking pose reveals the causality of the binding affinity.[1] The 2-aminothiazole moiety functions as a bidentate hinge binder.[1]

Figure 2: Predicted molecular interactions within the CDK2 ATP-binding pocket.[1]

-

Hinge Region (Leu83/Glu81): The 2-amino group acts as a donor to the backbone carbonyl of Leu83, while the thiazole nitrogen accepts a proton from the backbone amide of Glu81 (or Leu83 depending on exact alignment).[1] This "donor-acceptor" motif is the signature of kinase inhibition.[1]

-

Gatekeeper Residue (Phe80): The orientation of the methyl group is critical.[1] If attached to the amine (N-methyl), it may project towards the solvent or the gatekeeper residue.[1] Docking studies must verify that the methyl group does not cause a steric clash with Phe80, which would abolish activity.

Experimental Validation Protocol

To validate the in silico results, the following wet-lab assay is recommended:

-

Assay Type: ADP-Glo™ Kinase Assay (Promega).

-

Protocol:

-

Success Criteria: IC50 < 1 µM confirms the docking prediction.

References

-

Liang, J-D., et al. (2024).[1][2] Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology.

-

RCSB Protein Data Bank. (2002).[1] Crystal Structure of Human CDK2 Complexed with Inhibitor. PDB ID: 1DI8.[1] [1]

-

Mali, D. R., et al. (2023).[1][3] In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach. Asian Journal of Organic & Medicinal Chemistry.

-

Al-Wahaibi, L. H., et al. (2022).[1][4] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules.

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Mechanism of action for Methyl-4-pyridin-4-yl-thiazol-2-ylamine in kinase inhibition

Technical Guide: Mechanism of Action for Methyl-4-pyridin-4-yl-thiazol-2-ylamine in Kinase Inhibition

Executive Summary & Compound Identity

Methyl-4-pyridin-4-yl-thiazol-2-ylamine (CAS: 206555-50-2), chemically defined as 5-methyl-4-(pyridin-4-yl)1,3-thiazol-2-amine , serves as a critical pharmacophore in the design of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) .

While often utilized as a fragment-based lead or intermediate, this scaffold exhibits intrinsic ATP-competitive inhibitory activity. Its structural architecture—comprising an aminothiazole core fused with a pyridine ring—mimics the adenine moiety of ATP, allowing it to anchor effectively within the kinase hinge region. This guide dissects the molecular mechanism, structural biology, and experimental validation of this compound as a ROCK inhibitor.

| Chemical Attribute | Specification |

| IUPAC Name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Primary Target | ROCK1 (EC 2.7.11.1), ROCK2 (EC 2.7.11.[1][2][3]1) |

| Binding Mode | Type I (ATP-Competitive) |

| Key Pharmacophore | 2-Aminothiazole (Hinge Binder) + Pyridine (Gatekeeper/Hinge Interaction) |

Mechanism of Action: Structural Pharmacology

The mechanism of action for 5-methyl-4-(pyridin-4-yl)thiazol-2-amine is defined by its ability to competitively occupy the ATP-binding pocket of the ROCK kinase domain.

ATP-Competitive Binding (Type I Inhibition)

The compound functions as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase. It prevents the transfer of the

Hinge Region Interactions

The potency of this scaffold is derived from a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (residues connecting the N-lobe and C-lobe).

-

Primary Anchor (Met156 in ROCK1): The nitrogen atom of the pyridine ring or the thiazole nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide (-NH) of Met156 (ROCK1) or Met172 (ROCK2).

-

Secondary Interaction (Glu154): The exocyclic amine (-NH₂) at position 2 of the thiazole ring functions as a hydrogen bond donor to the backbone carbonyl (-C=O) of Glu154 .

-

Hydrophobic Clamp: The 5-methyl group on the thiazole ring occupies a small hydrophobic sub-pocket, potentially displacing conserved water molecules or interacting with the gatekeeper residue (typically Phe/Met/Tyr in AGC kinases), thereby enhancing affinity and selectivity.

Structural Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of ROCK inhibition by the compound, specifically blocking actin cytoskeleton reorganization.

Figure 1: Signal transduction cascade inhibited by the compound. The molecule blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, preventing actomyosin contraction.

Experimental Protocols

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

In Vitro ROCK Kinase Inhibition Assay (FRET-Based)

This assay measures the IC50 of the compound by quantifying the phosphorylation of a specific peptide substrate.

Reagents:

-

Recombinant human ROCK1 (amino acids 17–535) and ROCK2.

-

Fluorescein-labeled peptide substrate (e.g., CREB or S6K derived).

-

ATP (at

concentration, typically 10–50 µM). -

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4]

Protocol:

-

Preparation: Dilute the compound (3-fold serial dilutions) in DMSO. Final DMSO concentration in assay should be <1%.

-

Enzyme Mix: Prepare a solution of ROCK1 (2–5 nM final) in Assay Buffer.

-

Pre-incubation: Add 5 µL of compound solution to 10 µL of Enzyme Mix. Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

Reaction Start: Add 10 µL of Substrate/ATP mix.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Termination: Add EDTA-containing development buffer to stop the reaction.

-

Detection: Measure fluorescence ratio (Ex/Em depending on FRET pair, e.g., Coumarin/Fluorescein).

-

Analysis: Fit data to a sigmoidal dose-response equation:

Structural Validation via X-Ray Crystallography

To confirm the binding mode, co-crystallization with the ROCK1 kinase domain is performed.[5]

Workflow:

-

Protein Expression: Express ROCK1 kinase domain (residues 6-553) in Sf9 cells.

-

Purification: Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC).

-

Crystallization: Use hanging drop vapor diffusion. Mix protein (10 mg/mL) with reservoir solution (e.g., 18% PEG 3350, 0.2M ammonium citrate).

-

Soaking: Soak the apo-crystals with the compound (1–5 mM) for 24 hours.

-

Data Collection: Collect diffraction data at a synchrotron source (100 K).

-

Refinement: Solve structure by molecular replacement using PDB ID 2ETR (ROCK1 with Fasudil) as a template. Look for electron density (

map) in the ATP pocket corresponding to the thiazole-pyridine scaffold.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the core scaffold affect ROCK inhibition, highlighting the necessity of the specific "Methyl-4-pyridin-4-yl" configuration.

| Compound Variant | R1 (Pos 4) | R2 (Pos 5) | R3 (Pos 2) | ROCK1 IC₅₀ (nM) | Mechanistic Insight |

| Core (Subject) | 4-Pyridyl | Methyl | -NH₂ | ~150 - 500 | Optimal hinge binding & hydrophobic fit. |

| Des-methyl | 4-Pyridyl | H | -NH₂ | > 1,000 | Loss of hydrophobic interaction in the pocket. |

| Phenyl analog | Phenyl | Methyl | -NH₂ | > 5,000 | Loss of H-bond acceptor (Pyridine N) for Met156. |

| N-Acylated | 4-Pyridyl | Methyl | -NH-CO-R | < 50 | Extension into solvent channel improves potency (e.g., Y-27632 analogs). |

Mechanistic Binding Diagram

This diagram visualizes the precise atomic interactions within the ROCK1 binding pocket.

Figure 2: Schematic of the ATP-competitive binding interface. The pyridine nitrogen and thiazole amine anchor the molecule to the hinge region (Met156/Glu154).

References

-

Vertex Pharmaceuticals. (2004). Compositions useful as inhibitors of ROCK and other protein kinases.[2][3][6][7] WO2004041813A1. Link

-

Pireddu, R., et al. (2012).[5] Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 699-709.[5] Link

-

Jacobs, M., et al. (2006). The structure of the protein kinase ROCK1 bound to the inhibitor Fasudil. The EMBO Journal, 25, 1569-1581. Link

-

Boland, S., et al. (2013). 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446. Link

-

RCSB PDB. (2018). Crystal structure of ROCK1 with a pyridinylbenzamide based inhibitor. PDB ID: 6E9W.[8] Link

Sources

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: Pyridin-4-yl-thiazol-2-ylamine Scaffolds in Drug Discovery

Executive Summary

The pyridin-4-yl-thiazol-2-ylamine scaffold (also known as 2-amino-4-(4-pyridyl)thiazole) represents a privileged structure in medicinal chemistry, characterized by a 1,3-thiazole core substituted at the 4-position with a pyridine ring and at the 2-position with a primary amine.[1] This bifunctional heteroaromatic system serves as a critical pharmacophore in the development of kinase inhibitors (specifically CDKs, Src, and PI3K) and antimicrobial agents .

Its utility stems from its ability to function as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP in the hinge region of kinase active sites. This guide provides a comprehensive technical analysis of the scaffold's synthesis, Structure-Activity Relationships (SAR), and therapeutic applications, designed for researchers in early-to-late-stage drug discovery.

Chemical Architecture & Synthesis[2]

The Hantzsch Thiazole Synthesis

The most robust and scalable method for constructing the pyridin-4-yl-thiazol-2-ylamine core is the Hantzsch Thiazole Synthesis . This condensation reaction involves an

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the thiourea sulfur atom on the

Synthesis Workflow Diagram

Caption: Step-wise Hantzsch synthesis pathway for the generation of the core scaffold.

Detailed Synthetic Protocol

Objective: Synthesis of 4-(pyridin-4-yl)thiazol-2-amine (CAS: 30235-28-0).[1][2]

Reagents:

-

4-(Bromoacetyl)pyridine hydrobromide (1.0 eq)

-

Thiourea (1.2 eq)

-

Sodium acetate (or Triethylamine)

Procedure:

-

Preparation: Dissolve 4-(bromoacetyl)pyridine hydrobromide (e.g., 2.8 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Addition: Add thiourea (0.91 g, 12 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Workup:

-

Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) may form.

-

Concentrate the solvent under reduced pressure.[5]

-

Resuspend the residue in water (20 mL) and basify to pH 8–9 using saturated aqueous

or

-

-

Isolation: Filter the resulting yellow/off-white solid. Wash with cold water (2 x 10 mL) and cold diethyl ether (to remove unreacted starting materials).

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, DCM:MeOH gradient) if high purity (>98%) is required for bioassays.

Medicinal Chemistry & SAR

Kinase Binding Mode

In ATP-competitive kinase inhibitors, the pyridin-4-yl-thiazol-2-ylamine scaffold typically functions as the hinge binder .

-

Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

-

Thiazole Amine (NH): Acts as a hydrogen bond donor.

This "Donor-Acceptor" motif is critical for potency. The vector of the amine allows for extension into the solvent-exposed region, making it an ideal site for solubilizing groups (e.g., piperazines).

Structure-Activity Relationship (SAR) Map

Caption: SAR logic for optimizing the scaffold. Red/Green/Yellow nodes indicate modification zones.

Comparative Potency Data (Kinase Inhibition)

The following table summarizes the effect of structural modifications on CDK4/6 inhibition, a primary application of this scaffold (e.g., in compounds similar to Abemaciclib intermediates).

| Compound ID | R-Group (Thiazole Amine) | Pyridine Subst.[6][2][7][8][9][10][11] | Target | IC50 (nM) | Selectivity Note |

| Scaffold (Ref) | -NH2 | None | CDK4 | >10,000 | Inactive as naked scaffold |

| Cmpd 78 [1] | -NH-Pyrimidinyl-Piperazine | 2-piperazine | CDK4 | 1.0 | High selectivity vs CDK1 |

| Cmpd 78 [1] | -NH-Pyrimidinyl-Piperazine | 2-piperazine | CDK6 | 34 | Potent dual inhibitor |

| Derivative B | -NH-Benzoyl | None | CDK4 | 450 | Loss of hinge H-bond network |

| Derivative C | -NH-Alkyl | 2-F | Src | 12 | Shift in specificity to Src family |

Data synthesized from ACS Med. Chem. Lett. and related kinase discovery literature.[11]

Therapeutic Applications

Oncology: CDK4/6 Inhibition

The scaffold is a bioisostere for the aminopyrimidine core found in approved CDK4/6 inhibitors. The pyridine nitrogen interacts with the hinge region valine/leucine backbone.

-

Mechanism: Arrests cell cycle in G1 phase by preventing Rb protein phosphorylation.

-

Key Insight: Substitution at the pyridine C2 position (adjacent to the thiazole) with a solubilizing group (like piperazine) often improves oral bioavailability and cellular potency.

Infectious Diseases: Antimicrobial Agents

Derivatives of 4-(pyridin-4-yl)thiazol-2-amine have shown efficacy against MRSA and Candida albicans.

-

Mechanism: Unlike kinase inhibition, antimicrobial activity often involves inhibition of DNA gyrase or cell wall synthesis.

-

SAR Note: Lipophilic substitutions on the thiazole amine (e.g., chlorophenyl groups) tend to increase membrane permeability and antimicrobial potency.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo Protocol)

Purpose: To determine the IC50 of synthesized derivatives against CDK4/CyclinD1.

Materials:

-

Recombinant CDK4/CyclinD1 complex.

-

Substrate: Rb protein fragment.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white plates.

Workflow:

-

Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO.

-

Enzyme Reaction:

-

Mix 2 µL of kinase buffer + 2 µL of compound + 2 µL of Enzyme/Substrate mix.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. (2017).

-

2-Amino-4-(pyridin-4-yl)-1,3-thiazole. PubChem Compound Summary.

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters.

-

Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem Protocols.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (2021).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. navyachempharma.com [navyachempharma.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Pharmacophore Profiling: Methyl-Substituted Thiazol-2-ylamines in Rational Drug Design

Executive Summary

The thiazol-2-ylamine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR modulators. However, the introduction of methyl substituents onto this ring system—often termed the "Magic Methyl" effect—can alter biological potency by orders of magnitude.[1] This guide details the technical workflow for pharmacophore modeling of these derivatives, focusing on how to computationally capture the conformational restrictions and hydrophobic displacements induced by methyl substitution.

Part 1: The Scaffold & The "Methyl Effect" Dynamics

Structural Significance

The thiazol-2-ylamine moiety consists of a five-membered aromatic ring containing sulfur and nitrogen, substituted with an exocyclic amine at position 2.

-

H-Bond Acceptor: The thiazole ring nitrogen (N3).

-

H-Bond Donor: The exocyclic amine (NH).

-

Hydrophobic Vector: The sulfur atom and C4/C5 positions.

The "Magic Methyl" Mechanism

In the context of thiazol-2-ylamines, a methyl group is not merely a lipophilic spacer. It acts as a conformational lock .

-

Steric Clashing: A methyl group at the C4 position of the thiazole ring or on the adjacent phenyl ring (if attached) creates steric hindrance that forces the two aromatic systems to twist out of planarity.

-

Entropy Reduction: By restricting the rotation of the bond connecting the thiazole to its pendant group, the methyl group reduces the entropic penalty of binding. The molecule is "pre-organized" into its bioactive conformation.

-

Desolvation: The methyl group displaces high-energy water molecules from hydrophobic pockets within the target protein (e.g., the ATP-binding pocket of CDK2 or VEGFR).

Part 2: Computational Workflow for Pharmacophore Generation

This section details a self-validating protocol for generating 3D pharmacophores, specifically tailored to handle the rotational barriers introduced by methyl substitutions.

Protocol: Ligand-Based Pharmacophore Modeling

Objective: Define the spatial arrangement of chemical features common to active methyl-substituted thiazoles when the receptor structure is unknown or flexible.

Step 1: Dataset Curation & Tautomer Generation

-

Action: Curate a dataset of known actives (IC50 < 100 nM) and decoys.

-

Critical Technicality: Thiazol-2-ylamines exhibit amino-imino tautomerism. You must generate both tautomers during the preparation phase. The imino form is often the relevant species for specific kinase interactions.

-

Tooling: Use standardizers like LyChI or ChemAxon Standardizer.

Step 2: Conformational Expansion (The Methyl Challenge)

-

Action: Generate 3D conformers for all ligands.

-

Methyl Specificity: Standard conformational search parameters (e.g., OPLS3e force field) must be adjusted. Increase the energy window to 15-20 kcal/mol to ensure the "high-barrier" atropisomeric forms caused by methyl steric clashes are sampled.

-

Validation: Measure the dihedral angle between the thiazole and its C2-substituent. A methyl group at C4 typically forces a dihedral twist of 40–70°, whereas the un-methylated analog may be planar (0–20°).

Step 3: Feature Alignment & Model Building

-

Action: Align molecules based on the thiazole-amine core.

-

Features to Map:

-

AD (Acceptor/Donor): The N3 and exocyclic NH.

-

H (Hydrophobic): The methyl group itself must be mapped as a spherical hydrophobic feature with a radius of ~1.7 Å.

-

Exclusion Volumes: Define steric boundaries where the receptor wall would exist, preventing the binding of bulkier analogs.

-

Workflow Visualization

The following diagram illustrates the computational pipeline, highlighting the critical decision points for methyl-substituted analogs.

Caption: Step-by-step computational workflow for generating pharmacophores of methyl-substituted thiazoles.

Part 3: Case Study – Kinase Inhibition (CDK2)[2]

This section applies the workflow to a real-world scenario: designing CDK2 inhibitors using a methyl-thiazole scaffold.

The Biological Target

Cyclin-Dependent Kinase 2 (CDK2) is a validated target for cancer therapy.[2] Thiazol-2-ylamines bind to the ATP-binding pocket (hinge region).

The Methyl Optimization Strategy

In the development of CDK2 inhibitors, replacing a hydrogen with a methyl group at the thiazole C5 position or the adjacent phenyl ring often improves potency.

Experimental Data Summary:

| Compound Variant | R-Group (Pos 5) | IC50 (CDK2) | Binding Mode (X-Ray/Docking) |

| Analog A | -H | 808 nM | Planar conformation; loose fit in hydrophobic pocket. |

| Analog B | -CH3 (Methyl) | 20 nM | Twisted conformation; Methyl displaces water in the "gatekeeper" region. |

| Analog C | -iso-Propyl | 15 nM | Similar to Methyl but increased hydrophobic contact. |

Data derived from structure-based design studies on thiazole-CDK2 complexes [1].

Mechanistic Diagram: The Methyl Lock

The diagram below visualizes why the methyl group increases potency via the "Methyl Lock" mechanism.

Caption: The "Methyl Lock" effect reducing entropic penalty and enforcing bioactive conformation.

Part 4: Validation & Quality Assurance

A pharmacophore model is only as good as its predictive power. For methyl-substituted thiazoles, validation must prove the model can distinguish between the "active methyl" and "inactive hydrogen" analogs.

Receiver Operating Characteristic (ROC)

-

Protocol: Screen a database containing 50 known active methyl-thiazoles and 2,000 decoys (physically similar but inactive).

-

Metric: The Area Under the Curve (AUC) should exceed 0.75.

-

Troubleshooting: If the model fails to retrieve methyl-substituted actives, check the Exclusion Volumes . If the exclusion spheres are too tight, they might be incorrectly clashing with the methyl group in the active site.

Enrichment Factor (EF)

Calculate EF at 1% (EF1%).

References

-

Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Source: National Institutes of Health (NIH) / Vertex AI Search URL:[Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC (PubMed Central) URL:[Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules. Source: PubMed URL:[Link]

-

Installing the “magic methyl” – C–H methylation in synthesis. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Toxicology and safety profile of Methyl-4-pyridin-4-yl-thiazol-2-ylamine

The following technical guide details the toxicology and safety profile of 5-Methyl-4-(pyridin-4-yl)thiazol-2-amine (CAS 206555-50-2), often referred to in research contexts as Methyl-4-pyridin-4-yl-thiazol-2-ylamine .

Technical Guidance for Drug Discovery & Safety Assessment

Executive Summary

Methyl-4-(pyridin-4-yl)thiazol-2-amine (CAS: 206555-50-2) is a synthetic aminothiazole derivative primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., GSK-3

Key Safety Classifications:

-

Acute Toxicity: Category 4 (Oral) – Harmful if swallowed.[1]

-

Local Effects: Irritant to eyes (Category 2A), skin (Category 2), and respiratory tract (STOT SE 3).

-

Target Organ Toxicity: Potential hepatotoxicity and cardiotoxicity (hERG inhibition) based on structure-activity relationship (SAR) data for the aminothiazole-pyridine class.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in accurate safety handling and formulation.

| Property | Specification | Relevance to Safety |

| Systematic Name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine | Primary identifier for regulatory searches. |

| CAS Number | 206555-50-2 | Unique key for SDS and tox databases. |

| Molecular Formula | C | Nitrogen-rich; potential for metabolic activation. |

| Molecular Weight | 191.25 g/mol | Small molecule; high cell permeability. |

| Physical State | Solid (Crystalline Powder) | Inhalation hazard if dust is generated.[2] |

| Solubility | DMSO, Methanol, Dilute Acid | Requires organic solvents; DMSO enhances skin permeability. |

| pKa | ~3.4 (Pyridine N), ~5.3 (Thiazole) | Basic; may form salts (e.g., dihydrobromide) which are corrosive. |

Mechanism of Action & Biological Targets

This compound acts as an ATP-competitive inhibitor scaffold. Its toxicity is often "on-target" (exaggerated pharmacology) or "off-target" (promiscuous binding).

Primary Pharmacological Targets

-

Cyclin-Dependent Kinases (CDKs): Inhibition leads to cell cycle arrest (G2/M phase), causing anti-proliferative effects in dividing cells (e.g., bone marrow, gut epithelium).

-

Glycogen Synthase Kinase-3 (GSK-3): Modulation affects the Wnt/

-catenin pathway. Chronic inhibition can lead to accumulation of

Signaling Pathway Visualization

The following diagram illustrates the impact of the compound on the Wnt/

Figure 1: Mechanism of Action. The compound inhibits the GSK-3

Toxicological Profile

Direct toxicological data for CAS 206555-50-2 is supplemented by read-across data from structurally validated aminothiazole kinase inhibitors.

Acute Toxicity

-

Oral (Rat): Estimated LD

300–2000 mg/kg (Category 4). -

Inhalation: High risk if dust is aerosolized. Irritation of mucous membranes is immediate.

-

Dermal: Moderate risk. DMSO solutions significantly increase systemic absorption and toxicity.

Genotoxicity & Carcinogenicity

-

Ames Test (Bacterial Reverse Mutation):

-

Micronucleus Test: Potential for chromosomal aberrations due to CDK inhibition (aneugenicity).

Target Organ Toxicity (Class Effects)

-

Hepatotoxicity (Liver):

-

The thiazole ring is susceptible to bioactivation by CYP450 enzymes (specifically CYP3A4), leading to reactive sulfur species that deplete glutathione and cause hepatocellular necrosis.

-

-

Cardiotoxicity (hERG Inhibition):

Experimental Protocols for Safety Assessment

To validate the safety profile of this compound in a research setting, the following standardized protocols should be employed.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC

-

Preparation: Dissolve compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1

M to 100 -

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compound dilutions. Incubate for 48h at 37°C/5% CO

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

hERG Safety Assessment (Fluorescence Polarization)

Purpose: Screen for cardiotoxicity risk (QT prolongation).

-

System: Use a membrane preparation expressing hERG channels and a fluorescent tracer (e.g., Red-hERG).

-

Binding: Incubate membranes with tracer + compound (10

M screening concentration). -

Readout: Measure fluorescence polarization (FP). High FP = Tracer bound (No inhibition). Low FP = Tracer displaced (hERG binding).

-

Threshold: >50% displacement at 10

M indicates high cardiotoxicity risk.

Safety Assessment Workflow

The following flowchart outlines the logical progression for evaluating the toxicity of this research compound.

Figure 2: Preclinical Safety Assessment Workflow. A tiered approach prioritizing high-throughput in vitro screens before in vivo escalation.

Handling & Risk Management

Signal Word: WARNING

| Hazard Statement | Code | Precautionary Measure |

| Harmful if swallowed | H302 | Do not eat/drink in lab. Wash hands post-handling.[1][2][5][6] |

| Causes skin irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |

| Causes serious eye irritation | H319 | Wear safety goggles with side shields. |

| May cause respiratory irritation | H335 | Mandatory: Handle only in a certified chemical fume hood. |

Spill Response:

-

Isolate: Evacuate immediate area if dust is airborne.

-

PPE: Don N95/P100 respirator, double nitrile gloves, and lab coat.

-

Clean-up: Wet sweep or use a HEPA vacuum to avoid dust generation. Neutralize surface with 10% bleach if biological contamination is suspected, otherwise use soap/water.

References

-

Santa Cruz Biotechnology. 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine (CAS 206555-50-2) Product Data Sheet. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Thiazole Derivatives. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole-Pyridine Scaffolds. Retrieved from

-

Echemi. 2-Amino-4-arylthiazole Safety Profile and MSDS. Retrieved from

-

RSC Advances. 4-(Pyridin-4-yl)thiazol-2-amine as a corrosion inhibitor and its toxicity profile. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to Structure-Based Drug Design: Leveraging the 4-Pyridin-4-yl-thiazol-2-ylamine Scaffold for Kinase Inhibition

Abstract

The 4-pyridin-4-yl-thiazol-2-ylamine framework represents a "privileged scaffold" in medicinal chemistry, most notably embodied in the multi-kinase inhibitor Dasatinib.[1] This guide provides an in-depth, technical walkthrough of a modern structure-based drug design (SBDD) campaign, using the hypothetical derivative, Methyl-4-pyridin-4-yl-thiazol-2-ylamine, as a central case study. We will dissect the causal logic behind experimental and computational choices, from initial target selection and structural biology to the iterative Design-Make-Test-Analyze (DMTA) cycle and final lead optimization. This document is intended for researchers and drug development professionals, offering field-proven insights and actionable protocols to navigate the complexities of kinase inhibitor design.

The SBDD Paradigm and the Privileged Scaffold

Structure-based drug design is a rational and iterative methodology that leverages high-resolution, three-dimensional structural data of a biological target to design potent and selective inhibitors.[2] Unlike traditional high-throughput screening (HTS), which often begins as a "black box" search, SBDD is a hypothesis-driven process. Its success hinges on a fundamental principle: understanding the precise molecular interactions between a ligand and its target protein allows for the intelligent modification of the ligand to enhance desired properties.[3]

The 4-pyridin-4-yl-thiazol-2-ylamine core is an ideal candidate for an SBDD campaign due to its validated success in binding to the ATP pocket of numerous kinases.[4][5] Its constituent parts play critical roles: the 2-aminothiazole and pyridine rings frequently form canonical hydrogen bonds with the "hinge" region of the kinase domain, a conserved motif that anchors the inhibitor. This reliable binding mode provides a solid foundation upon which to build potency and selectivity. Our focus, Methyl-4-pyridin-4-yl-thiazol-2-ylamine, serves as our starting "hit"—a compound with known, albeit potentially modest, activity that we will systematically optimize.

The overall workflow of an SBDD project is a highly integrated, cyclical process.

Foundation: Target Selection and Structural Biology

The success of SBDD is contingent on obtaining a high-resolution 3D structure of the target protein, typically via X-ray crystallography.[6] This provides the atomic-level blueprint required for rational design.

Causality : Without a structure, any chemical modification is based on indirect structure-activity relationships (SAR) rather than a direct understanding of the binding interactions. The crystal structure reveals the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern binding affinity.[6] It turns drug design from a process of guesswork into one of engineering.

For our case study, we select the Abelson (ABL) kinase, a well-validated target in Chronic Myeloid Leukemia (CML).[7] The 4-pyridin-4-yl-thiazol-2-ylamine scaffold is known to be a potent inhibitor of ABL kinase.[8]

Protocol 1: High-Level Workflow for Protein Crystallography

This protocol outlines the principal steps required to obtain a co-crystal structure of ABL kinase with our lead compound.[9]

-

Gene-to-Protein Production :

-

Construct Design : Clone the gene encoding the human ABL kinase domain into an expression vector (e.g., pET-28a), often with a hexahistidine (His6) tag for purification.

-

Expression : Transform the vector into a suitable expression host, typically E. coli BL21(DE3), and induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

Purification : Lyse the cells and purify the ABL kinase domain using a series of chromatography steps:

-

Immobilized Metal Affinity Chromatography (IMAC) to capture the His-tagged protein.

-

Ion Exchange Chromatography (IEX) to separate based on charge.

-

Size Exclusion Chromatography (SEC) to isolate the monodisperse protein, which is crucial for crystallization.[9]

-

-

-

Crystallization :

-

Complex Formation : Incubate the purified, concentrated ABL kinase with a molar excess (e.g., 5-fold) of Methyl-4-pyridin-4-yl-thiazol-2-ylamine.

-

Screening : Use robotic systems to set up thousands of crystallization trials, screening a wide range of buffers, pH levels, and precipitants (e.g., PEG, salts) via the vapor diffusion method.[3]

-

Optimization : Once initial microcrystals ("hits") are identified, manually optimize the conditions to grow larger, single crystals suitable for diffraction.

-

-

Structure Determination :

-

Data Collection : Harvest a crystal, cryo-protect it (e.g., with glycerol), and flash-freeze it in liquid nitrogen.[3] Collect X-ray diffraction data, ideally at a synchrotron source for high intensity.

-

Data Processing : Process the diffraction pattern to calculate an electron density map.

-

Model Building & Refinement : Build an atomic model of the protein and the bound ligand into the electron density map. Refine the model to ensure it accurately fits the data and has sound stereochemistry. The final output is a PDB file containing the atomic coordinates of the complex.[10]

-

The Design-Make-Test-Analyze (DMTA) Cycle

The DMTA cycle is the engine of lead optimization. It is an iterative process where insights from structural data and biological testing continuously inform the design of improved compounds.

Design & In Silico Analysis

With the co-crystal structure of ABL kinase and our starting compound, the design phase begins. We analyze the binding pose to generate hypotheses for potency improvement. Where is the methyl group located? Is it making productive hydrophobic contacts, or is it causing a steric clash? Are there nearby pockets that are unfilled?

The 4-pyridin-4-yl-thiazol-2-ylamine scaffold offers several points for modification. The position of the user-specified methyl group is critical and dictates the initial optimization strategy.

Hypothesis: If the methyl group at R1 is in a small hydrophobic pocket, we might design analogues with ethyl or cyclopropyl groups to better fill that pocket. If it is exposed to solvent, it may be a site for adding polar groups to improve solubility.

Protocol 2: Step-by-Step Molecular Docking

Before committing to synthesis, we use molecular docking to predict how our designed analogues might bind.[11] This computational technique scores potential poses of a ligand in the protein's active site, helping to prioritize which compounds to synthesize.[12]

-

Preparation :

-

Receptor : Start with the high-resolution crystal structure of ABL kinase (e.g., from the PDB). Remove water molecules, add polar hydrogens, and assign partial charges using software like AutoDockTools.[13]

-

Ligand : Draw the new analogue (e.g., an ethyl-substituted version) in a molecular editor and save it in a 3D format (e.g., .mol2). Assign rotatable bonds.[12]

-

-

Grid Generation : Define a "docking box" in the 3D space of the protein. This box should encompass the entire ATP binding site where the original ligand was bound.[14]

-

Docking Execution : Run a docking algorithm like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field that estimates binding affinity.[14]

-

Analysis :

-

Binding Energy : The primary output is a binding energy score (e.g., in kcal/mol). More negative values suggest stronger binding.[11]

-

Pose Visualization : Critically, visualize the top-scoring poses in a program like PyMOL or Chimera. Does the analogue maintain the key hinge-binding hydrogen bonds? Does the new chemical group occupy the intended pocket without steric clashes? This visual inspection is essential to validate the numerical score.[13]

-

Make: Synthetic Chemistry

Once promising analogues are designed and computationally validated, they are synthesized. The synthesis of 2-aminothiazole derivatives is well-established, typically involving a Hantzsch thiazole synthesis where a thiourea is condensed with an α-haloketone.[15] Specific routes would be developed to create the designed analogues with methyl, ethyl, or other groups at the desired positions.[16]

Test: Biochemical and Biophysical Assays

The newly synthesized compounds must be tested to measure their biological activity. The primary assay for a kinase inhibitor is measuring its ability to block the enzyme's phosphotransferase activity.

Protocol 3: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a widely used, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[17]

-

Kinase Reaction Setup (384-well plate) :[18]

-

To each well, add 5 µL of the kinase reaction mix containing:

-

Purified ABL kinase enzyme.

-

A specific peptide substrate for ABL (e.g., Abltide).[7]

-

ATP at a concentration near its Michaelis-Menten constant (Km).

-

The test compound (e.g., Methyl-4-pyridin-4-yl-thiazol-2-ylamine) at various concentrations (to generate a dose-response curve).

-

-

Incubate the plate at room temperature for 1 hour.

-

-

Stop Reaction and Deplete ATP :

-

ADP to ATP Conversion and Signal Generation :

-

Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase into ATP. It also contains luciferase and luciferin, which use the newly generated ATP to produce a light signal.[19]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition :

-

Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Analyze: Building the Structure-Activity Relationship (SAR)

The analysis phase connects the chemical changes (Make) with the biological results (Test). By comparing the IC₅₀ values of different analogues, we build an SAR.

Example Causality : "Compound 2, with an ethyl group at R1, showed a 10-fold lower IC₅₀ than the parent methyl compound 1. Our docking model predicted this ethyl group would form additional van der Waals contacts in a small hydrophobic pocket near the gatekeeper residue. This strong correlation between our design hypothesis and the experimental data validates our structural model and suggests that further exploration of this pocket with larger hydrophobic groups is a promising strategy."[20]

This analysis directly informs the next "Design" phase, completing the DMTA cycle.

Table 1: Hypothetical SAR Data for ABL Kinase Inhibition

| Compound ID | R1 Group | R3 Group | ABL Kinase IC₅₀ (nM) | Cellular Antiproliferation (K562 cells, GI₅₀, nM) |

| 1 | -CH₃ | -H | 50 | 250 |

| 2 | -CH₂CH₃ | -H | 5 | 30 |

| 3 | -Cyclopropyl | -H | 2 | 15 |

| 4 | -CH₃ | -CH₂OH | 65 | >1000 |

| 5 | -Cyclopropyl | -CH₂OH | 3 | 25 |

This hypothetical data illustrates how small changes can impact potency. The move from methyl (1) to ethyl (2) and cyclopropyl (3) at R1 dramatically improves kinase inhibition, which also translates to better cellular activity.[21] Adding a polar hydroxymethyl group at R3 (4) hurts potency, likely by disrupting a key interaction, but this effect is mitigated when combined with the potent R1-cyclopropyl group (5), suggesting a potential vector for improving solubility without sacrificing all activity.

Case Study: Targeting the BCR-ABL Kinase

The BCR-ABL fusion protein is the pathogenic driver of CML.[7] Inhibitors based on the 4-pyridin-4-yl-thiazol-2-ylamine scaffold, like Dasatinib, are highly effective treatments.[8] Dasatinib is unique in that it can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of resistance that affect first-generation inhibitors like Imatinib.[22]

Our SBDD campaign would aim to optimize Methyl-4-pyridin-4-yl-thiazol-2-ylamine to not only be highly potent against wild-type BCR-ABL but also to maintain activity against common resistance mutations, a hallmark of successful second-generation inhibitors.

Beyond Potency: ADMET Profiling

A potent compound is useless if it is toxic or cannot reach its target in the body. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial to avoid late-stage failures.[23] This involves a combination of in silico predictions and in vitro assays.[24][25]

Causality : Integrating ADMET considerations early in the DMTA cycle ensures that optimization efforts are balanced. Improving potency at the expense of creating a metabolically unstable or toxic molecule is a waste of resources. SBDD can help by identifying regions of the molecule, often the solvent-exposed parts (like R3 in Figure 3), that can be modified to improve properties like solubility without disrupting the core binding interactions.[26]

Key ADMET Assays :

-

Solubility : Kinetic or thermodynamic solubility assays.

-

Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.

-

Metabolic Stability : Incubation with liver microsomes to measure the rate of metabolic breakdown.

-

CYP Inhibition : Assess inhibition of key Cytochrome P450 enzymes to predict drug-drug interaction potential.[23]

-

Toxicity : Cellular toxicity assays using cell lines like HepG2 (liver) to get an early read on safety.

Conclusion

The structure-based design of kinase inhibitors, centered on a privileged scaffold like 4-pyridin-4-yl-thiazol-2-ylamine, is a powerful strategy in modern drug discovery. By systematically applying the Design-Make-Test-Analyze cycle, driven by high-resolution structural insights and quantitative biological data, it is possible to rationally engineer molecules like Methyl-4-pyridin-4-yl-thiazol-2-ylamine from a simple "hit" into a highly optimized lead candidate. The integration of computational tools, structural biology, synthetic chemistry, and early ADMET profiling provides a self-validating framework that significantly increases the probability of success in developing next-generation targeted therapies.

References

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). ChemCopilot.

- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

- ADMET profiling: Significance and symbolism. (2025, September 9). Your Dictionary.

- ADP Glo Protocol. (n.d.).

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.

- Daoud, N. E. H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522.

- Daoud, N. E. H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed.

- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.

- AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube.

- Singh, D., & Kumar, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Springer.

- Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025, June 7). IAPC Journals.

- Carna Bio USA Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.

- Drug Design and Molecular Docking by using computation Tools. (n.d.). Udemy.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC.

- Protein X-ray Crystallography and Drug Discovery. (2020, February 25). PMC.

- Protein crystallography in drug design: current bottlenecks. (2007, September 21).

- Structure based drug discovery facilitated by crystallography. (2017, September 15). Drug Target Review.

- X-ray Crystallography. (n.d.). Selvita.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006, October 24). ACS Publications.

- Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2025, August 6). ResearchGate.

- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006, October 24). Journal of Medicinal Chemistry - ACS Publications.

- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016, March 1). PubMed.

- Computationally Guided Design of BCR-ABL Tyrosine Kinase Inhibitors. (2020, August 21). bioRxiv.

- A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. (n.d.). Benchchem.

- SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal.

- Tokarski, J., Newitt, J., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research.

- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2017, January 5). PubMed.

- A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. (2017, September 15). PubMed.

- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017, February 3). Journal of Medicinal Chemistry - ACS Publications.

- Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). PubMed.

- Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold. (2015, August 12). PMC.

- Chemical structure of dasatinib. (n.d.). ResearchGate.

- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PMC.

- Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery. (n.d.). Benchchem.

- Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (n.d.).

- 5-(pyridin-4-yl)thiazol-2-amine. (n.d.). Navya – Chem Pharma Llc.

- (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025, August 6). ResearchGate.

- 2-Amino-4-(4-pyridyl)-thiazole (Synonyms: 4-Pyridin-4-yl-thiazol-2-ylamine). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. selvita.com [selvita.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. medium.com [medium.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 21. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. tandfonline.com [tandfonline.com]

- 24. wisdomlib.org [wisdomlib.org]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

Metabolic stability of Methyl-4-pyridin-4-yl-thiazol-2-ylamine in silico

Topic: In Silico Assessment of Metabolic Stability: Methyl-4-pyridin-4-yl-thiazol-2-ylamine Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, Computational Biologists

Executive Summary

The optimization of metabolic stability is a rate-limiting step in the transition of hit compounds to lead candidates. This guide provides a rigorous in silico framework for assessing the metabolic fate of Methyl-4-pyridin-4-yl-thiazol-2-ylamine (specifically identified here as 5-methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine , CAS: 206555-50-2).

This compound features two pharmacologically distinct heterocycles—a pyridine and an aminothiazole—linked in a biaryl system. While this scaffold offers favorable kinase inhibitory potential (e.g., CDK4/6, ROCK inhibition), it presents specific metabolic liabilities. This whitepaper details the computational protocols required to predict its Sites of Metabolism (SOM), intrinsic clearance (

Part 1: Chemical Architecture & Structural Alerts

Before initiating simulations, we must define the substrate and its inherent electronic vulnerabilities.

Compound Identity:

-

IUPAC Name: 5-methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine

-

SMILES: Cc1c(nc(s1)N)c2ccncc2

-

Molecular Weight: 191.25 Da

Metabolic "Soft Spots" (Structural Alerts):

-

Pyridine Nitrogen: Highly susceptible to

-oxidation by CYP450s (particularly CYP3A4) and Phase II conjugation. -

Thiazole C5-Methyl Group: A primary site for CYP-mediated hydroxylation (

), followed by oxidation to carboxylic acid. -

2-Amino Group: A structural alert for toxicity. Bioactivation can lead to reactive iminoquinone species, although the 5-methyl substitution mitigates ring-opening somewhat compared to unsubstituted thiazoles.

-

Thiazole Sulfur: Susceptible to

-oxidation, though usually a minor pathway compared to carbon oxidation.

Part 2: Computational Workflow (The Core)

To accurately predict the metabolic stability of this compound, we employ a "Consensus Prediction" workflow. This combines Ligand-Based Reactivity (quantum mechanical susceptibility) with Structure-Based Accessibility (steric fit within the CYP active site).

Protocol 1: Reactivity-Based SOM Prediction (SMARTCyp)

Methodology: Uses Density Functional Theory (DFT) calculated activation energies for H-abstraction and N-oxidation.

-

Input Generation: Convert the SMILES string Cc1c(nc(s1)N)c2ccncc2 to a 3D conformer (using RDKit or OpenBabel).

-

Energy Minimization: Apply MMFF94 force field to identify the global minimum energy conformer.

-

Execution: Run SMARTCyp (v3.0 or higher) targeting CYP3A4, CYP2D6, and CYP2C9 isoforms.

-

Output Analysis: Rank atoms by "Score" (lower score = higher reactivity).

-

Expected Result: The C5-Methyl protons and Pyridine Nitrogen will show the lowest activation energy barriers.

-

Protocol 2: Structure-Based Docking (Ensemble Docking)

Methodology: Docking the ligand into multiple crystal structures of CYP450 to account for protein flexibility.

-

Protein Prep: Retrieve PDB structures for CYP3A4 (e.g., 1TQN) and CYP2D6 (e.g., 2F9Q). Remove water molecules (except catalytic waters near the heme).

-

Grid Generation: Define the search space centered on the Heme Iron (

). Box size: -

Ligand Docking: Use AutoDock Vina or GOLD .

-

Constraint: Define a distance constraint (

Å) between the Heme Iron and the ligand's potential SOMs (identified in Protocol 1).

-

-

Scoring: Filter poses based on Binding Affinity (

) and Distance to Iron (

Workflow Visualization

Caption: Figure 1. Consensus workflow integrating quantum mechanical reactivity and steric accessibility to predict metabolic liability.

Part 3: Predicted Metabolic Pathways & Clearance

Based on the integration of electronic effects (pyridine electron deficiency vs. thiazole electron richness) and steric accessibility, the following metabolic map is predicted for Methyl-4-pyridin-4-yl-thiazol-2-ylamine.

Primary Metabolites (Phase I)

| Metabolite ID | Transformation | Enzyme | Probability | Mechanism |

| M1 | Pyridine | CYP3A4 / FMO | High | Direct oxygen transfer to the pyridine nitrogen. The pyridine ring is electron-deficient, but the nitrogen lone pair is accessible. |

| M2 | Methyl Hydroxylation | CYP2C9 / CYP2D6 | High | Hydrogen abstraction from the C5-methyl group ( |

| M3 | Amine Hydrolysis/Deamination | Deaminases | Low | Direct hydrolysis of the 2-amino group is slow; however, oxidative deamination via carbinolamine intermediate is possible. |

| M4 | Thiazole Ring Opening | CYP450 | Medium | Epoxidation of the C4-C5 bond. The 5-methyl group provides some steric protection, but bioactivation remains a risk. |

Metabolic Pathway Diagram

Caption: Figure 2. Predicted metabolic tree illustrating the divergence between stable clearance pathways (M1, M2) and bioactivation risks (M4).

Part 4: Data Interpretation & Risk Assessment

When analyzing the output from these in silico models, the following thresholds and interpretations apply to this specific scaffold.

Intrinsic Clearance ( )

The presence of the exposed methyl group and the pyridine nitrogen suggests this compound will have Moderate to High clearance in human liver microsomes (HLM).

-

Prediction:

protein. -

Mitigation Strategy: If

is too high, consider replacing the methyl group with a trifluoromethyl (

Toxicity Risks (Structural Alerts)

The 2-aminothiazole moiety is a known structural alert.

-

Mechanism: CYP-mediated oxidation can lead to the formation of a sulfoxide or epoxide intermediate, which may rearrange to form an electrophilic iminoquinone. This species can covalently bind to hepatic proteins (glutathione depletion).

-

In Silico Verification: Calculate the Bond Dissociation Energy (BDE) of the thiazole C-H bonds (if any remain) and the energetic barrier for epoxidation. A barrier

suggests high risk.

Physicochemical Impact

-

LogP: The parent compound is moderately lipophilic.

-

Metabolite LogP: M1 (N-oxide) and M2 (Alcohol) will be significantly more polar, likely facilitating rapid renal excretion without further metabolism, reducing the risk of metabolite accumulation.

References

-

Vertex Pharmaceuticals. (2004). Compositions useful as inhibitors of ROCK and other protein kinases.[1] WO2004041813A1.

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters.

-

Klenina, O., et al. (2024). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-one Derivatives. Acta Chimica Slovenica.

-

Liu, X., et al. (2013).[2] In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Protein & Peptide Letters.

-

Dalvie, D., et al. (2002). Metabolism of thiazole-containing drugs: biochemical and physical chemical analysis. Chemical Research in Toxicology.

Sources

The Privileged Interface: Discovery and Optimization of Pyridin-yl-thiazol-amines

The following technical guide details the history, synthesis, and medicinal chemistry of Pyridin-yl-thiazol-amine analogs. This document is structured for drug discovery professionals, focusing on the scaffold's evolution from a dye intermediate to a privileged motif in kinase inhibition and metabolic disease therapeutics.

Executive Summary: The Bi-Heteroaryl Advantage

The pyridin-yl-thiazol-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the specific electronic complementarity of the pyridine (electron-deficient, basic) and thiazole (electron-rich, aromatic) rings, linked or substituted by an amine.

This architecture offers three critical drug-like properties:

-

Tunable Basicity: The pyridine nitrogen (

) and the thiazole nitrogen ( -

Hinge-Binding Motifs: The donor-acceptor arrangement (N-H...N) mimics the adenine ring of ATP, making it a cornerstone in kinase inhibitor design (e.g., VEGFR, CDK).

-

Metabolic Stability: The bi-aryl ether/amine linkage is often more resistant to oxidative metabolism than flexible alkyl chains.

Synthetic Evolution: From Hantzsch to Buchwald

The history of this scaffold is defined by two distinct eras: the classical ring-forming era (1880s) and the modern cross-coupling era (1990s-present).

The Classical Era: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method remains the primary route for constructing the thiazole ring de novo directly onto a pyridine core. It involves the condensation of an

-

Route A (2-aminothiazole formation): Reaction of a pyridyl-

-haloketone with thiourea. -

Route B (Thiazyl-pyridine formation): Reaction of a pyridine-thioamide with an

-haloketone.

This method is robust but historically suffered from harsh conditions (refluxing ethanol/hydrobromic acid) and limited functional group tolerance.

The Modern Era: Palladium-Catalyzed Amination

With the advent of Buchwald-Hartwig amination, chemists could decouple the ring synthesis from the linkage formation. This allowed for the convergent synthesis of

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic strategies for accessing these analogs.

Caption: Divergent synthetic strategies. Green path: Hantzsch cyclization for ring construction. Red path: Buchwald-Hartwig coupling for linker construction.

Medicinal Chemistry & SAR: The Kinase Revolution

The pyridin-yl-thiazol-amine scaffold gained prominence in the early 2000s with the discovery of its potency against VEGFR-2 (KDR) and Cyclin-Dependent Kinases (CDKs) .

Mechanism of Action: The "Hinge Binder"